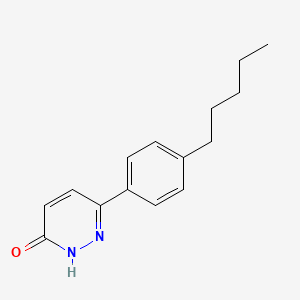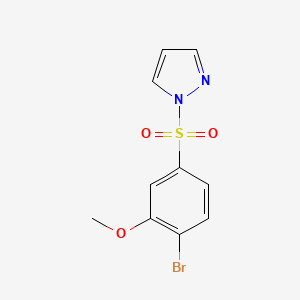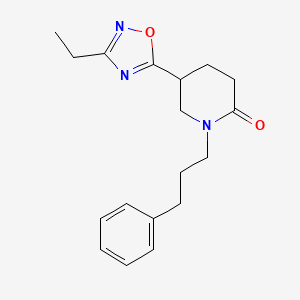
6-(4-Pentylphenyl)pyridazin-3-ol
説明
6-(4-Pentylphenyl)pyridazin-3-ol is a compound belonging to the pyridazinone family, which is known for its diverse pharmacological activities. Pyridazinones are heterocyclic compounds containing nitrogen atoms at positions 1 and 2 in a six-membered ring and an oxygen atom at position 3.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Pentylphenyl)pyridazin-3-ol typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . One common method is the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which provides a highly regioselective synthesis of 6-aryl-pyridazin-3-amines under neutral conditions .
Industrial Production Methods
Industrial production methods for pyridazinones, including this compound, often involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods may include the use of catalysts, such as copper-promoted cyclizations, to enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions
6-(4-Pentylphenyl)pyridazin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyridazinone ring.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce new functional groups to the compound.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, aryl hydrazines, ketones, esters, and 1,4-dicarbonyl compounds. Reaction conditions often involve the use of solvents like acetonitrile (MeCN) or acetic acid (AcOH) to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted pyridazinones, which can exhibit different pharmacological properties depending on the substituents introduced .
科学的研究の応用
6-(4-Pentylphenyl)pyridazin-3-ol has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 6-(4-Pentylphenyl)pyridazin-3-ol involves its interaction with specific molecular targets and pathways. For example, some pyridazinone derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition can lead to various pharmacological effects, such as anti-inflammatory and antiplatelet activities .
類似化合物との比較
Similar Compounds
Similar compounds to 6-(4-Pentylphenyl)pyridazin-3-ol include other pyridazinone derivatives, such as:
- 6-Phenylpyridazin-3(2H)-one
- 6-(4-Methylphenyl)pyridazin-3-ol
- 6-(4-Chlorophenyl)pyridazin-3-ol
Uniqueness
This specific substituent may enhance its activity in certain biological assays or provide unique interactions with molecular targets .
特性
IUPAC Name |
3-(4-pentylphenyl)-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-2-3-4-5-12-6-8-13(9-7-12)14-10-11-15(18)17-16-14/h6-11H,2-5H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWVDTDJZFDTAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=NNC(=O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601287657 | |
| Record name | 6-(4-Pentylphenyl)-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601287657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64779-15-3 | |
| Record name | 6-(4-Pentylphenyl)-3(2H)-pyridazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64779-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(4-Pentylphenyl)-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601287657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B5598974.png)

![4-{[(E)-[1,1'-biphenyl]-4-ylmethylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B5599003.png)
![(3R*,4R*)-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]piperidin-4-ol](/img/structure/B5599012.png)
![(4-Bromophenyl)[(2-fluorophenyl)sulfonyl]amine](/img/structure/B5599015.png)


![4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B5599037.png)
![4-{[(4-ethoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5599041.png)
![N-(3-chloro-4-fluorophenyl)-3-[1-(pyrimidin-2-ylmethyl)piperidin-4-yl]propanamide](/img/structure/B5599045.png)
![N-cyclopropyl-3-{5-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanamide](/img/structure/B5599048.png)
![N-[(E)-benzylideneamino]pentanamide](/img/structure/B5599057.png)
![3-{[3-cyclopropyl-1-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl}phenol](/img/structure/B5599059.png)
